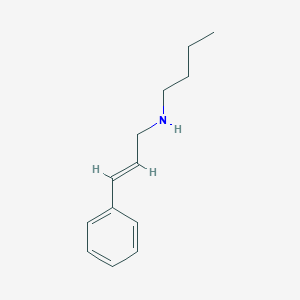

N-butyl-N-cinnamylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-3-phenylprop-2-enyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYKBHEGUJORL-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Butyl N Cinnamylamine Reactions

Elucidation of Palladium-Catalyzed Reaction Mechanisms for Cinnamylamines

Palladium catalysts are highly effective in promoting a variety of transformations involving allylic amines. The reactions of N-butyl-N-cinnamylamine are of particular interest due to the presence of both an allylic system and a secondary amine, which can influence the catalytic cycle in multiple ways.

Recent research suggests that some palladium-catalyzed reactions of allylamines may not proceed through a simple monometallic catalytic cycle. Instead, a cooperative bimetallic or even a nanoparticle-catalyzed pathway has been proposed to explain the observed selectivity. In the arylation of cinnamylamines, the formation of palladium nanoparticles has been implicated. nih.govrsc.org These nanoparticles, stabilized by the amine substrate, could facilitate the insertion reaction. The involvement of multiple metal centers on a nanoparticle surface would circumvent the high energy barrier associated with a four-membered metallacycle that would be required in a monometallic mechanism for a γ-selective reaction. nih.gov This multi-center coordination allows the amine to bind to one palladium atom while the insertion occurs at an adjacent one. nih.gov

In contrast, other studies on allylic C-H functionalization have highlighted the role of cooperative catalysis involving a palladium complex and a second catalytic species, such as a chiral phosphoric acid or a different metal complex. nih.govsnnu.edu.cn For instance, a bimetallic relay catalysis using an achiral palladium(0) catalyst and a chiral N,N'-dioxide-Mg(II) complex has been developed for tandem allylic C-H amination and asymmetric rearrangement. nih.gov Similarly, a bimetallic palladium/cobalt system has been used for enantioselective allylic C-H alkylation. researchgate.net These examples underscore the growing interest in bimetallic catalysis to achieve unique reactivity and selectivity that is not possible with monometallic systems. While not always directly involving this compound, these studies provide a framework for understanding how cooperative catalysis could influence its reactions.

A comparison of proposed monometallic and bimetallic/nanoparticle pathways is summarized below:

| Catalytic Pathway | Proposed Intermediate | Key Feature | Implication for this compound |

| Monometallic | Four-membered palladacycle | Highly strained for γ-functionalization | Less likely for γ-selective reactions |

| Bimetallic/Nanoparticle | Amine-coordinated nanoparticle surface | Circumvents strained cyclic intermediates | Favors γ-selective Mizoroki-Heck arylation |

| Cooperative Catalysis | Pd-complex and co-catalyst (e.g., Lewis acid) | Synergistic activation of substrate and/or nucleophile | Potential for asymmetric transformations |

Transmetalation is a fundamental step in many palladium-catalyzed cross-coupling reactions, where an organic group is transferred from one metal to the palladium center. In the context of cinnamylamine (B1233655) reactions, particularly arylations using arylboronic acids, transmetalation plays a crucial role. rsc.org The proposed mechanism for the oxidative Mizoroki-Heck reaction of unprotected cinnamylamines involves the transmetalation of the aryl group from the boronic acid to the palladium catalyst. rsc.org This step is often preceded by the activation of the boronic acid, for example, through ligand exchange. rsc.org

In some cases, transmetalation can be the rate-limiting step of the catalytic cycle. Theoretical studies on Hiyama cross-coupling reactions of arenediazonium salts with organosilanes, which can be used to synthesize cinnamylamine precursors, have shown that transmetalation is indeed the rate-determining step. researchgate.net The choice of the organometallic reagent (e.g., organoboron, organotin, organozinc) can therefore be a critical parameter in optimizing the reaction conditions and achieving the desired selectivity.

Oxidative addition is typically the initial step in many palladium-catalyzed cross-coupling reactions, where the palladium(0) catalyst inserts into a carbon-halogen or other bond, leading to a palladium(II) species. In the arylation of cinnamylamines with aryl halides, the oxidative addition of the aryl halide to the Pd(0) center is the first committed step in the Mizoroki-Heck pathway. rsc.org The rate of this step can be influenced by the nature of the aryl halide (I > Br > Cl) and the electronic properties of the palladium catalyst.

Interestingly, some studies have proposed the oxidative addition of O-H and N-H bonds to palladium(0) complexes, a process previously thought to be unfavorable. d-nb.infonih.gov This has been demonstrated with aniline, where a palladium(0) complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand was shown to undergo reversible oxidative addition of the N-H bond at room temperature. d-nb.infonih.gov While not directly demonstrated with this compound, this finding opens up the possibility of alternative activation pathways where the N-H bond of the cinnamylamine or a related primary amine could directly interact with the palladium center via oxidative addition.

In the context of the Mizoroki-Heck reaction of cinnamylamines with aryl iodides, the oxidative addition to the C-I bond is considered the rate-determining step, often necessitating elevated temperatures. rsc.org These higher temperatures, however, can also promote competing side reactions like C-H activation. rsc.org The development of catalytic systems that can facilitate oxidative addition under milder conditions is therefore a key area of research.

β-hydride elimination is a common elementary step in organopalladium chemistry and a key process that can dictate the regioselectivity and stereoselectivity of the final product. wikipedia.org In the context of palladium-catalyzed reactions of cinnamylamines, β-hydride elimination occurs after the migratory insertion of the alkene into the aryl-palladium bond. The direction of this elimination determines the position of the newly formed double bond.

In the γ-arylation of cinnamylamines, a β-hydride elimination from the resulting alkylpalladium intermediate generates the 3,3-diarylallylamine product and a palladium-hydride species. nih.gov The regioselectivity is controlled by the preceding migratory insertion step, which is directed by the amine group. When an aliphatic allylamine (B125299) is used instead of a cinnamylamine, β-hydride elimination can lead to "chain walking," resulting in a loss of regioselectivity. nih.gov However, with cinnamylamine substrates, this seems to be less of an issue, leading to high selectivity for the desired product. nih.gov

The suppression of β-hydride elimination is also a strategy to enable different reaction pathways. For example, in some cascade cyclization-coupling reactions, the coordination of an N-sulfonyl oxygen to the alkylpalladium intermediate can prevent β-hydride elimination, allowing for the formation of cyclized products. While not directly applicable to this compound which lacks a sulfonyl group, this demonstrates that the ligand environment and substrate structure can be modulated to control this elimination step.

The nature of the substituent on the nitrogen atom of a cinnamylamine has a profound impact on the course of palladium-catalyzed reactions. The use of unprotected versus protected amines can lead to different products and selectivities. For instance, in the arylation of allylamines, the use of a protecting group like a carbamate (B1207046) or picolinamide (B142947) can act as a directing group, influencing the regioselectivity of the reaction. rsc.org These protecting groups can coordinate to the palladium catalyst and favor a specific reaction pathway, often leading to the linear product. rsc.org

In the case of unprotected allylamines, including this compound, the free amine can still act as a directing group. nih.gov However, it can also lead to catalyst deactivation or side reactions. The use of CO2 as a transient protecting group for the amine has been shown to be beneficial in some cases. rsc.org The alkylation status, such as the presence of the N-butyl group, can also influence the reaction. A study on the arylation of cinnamylamines showed that a variety of N-alkyl and N-aryl substituents are well-tolerated, suggesting that the specific nature of the alkyl group might have a more subtle effect on the reaction outcome. nih.gov However, steric bulk on the nitrogen could potentially influence the coordination to the palladium center and thereby affect the reaction rate and selectivity.

A comparative study on the Heck reaction of various allylamine substrates highlighted the significant impact of N-protection and alkylation on the distribution of products. researchgate.net The choice between a primary, secondary (like this compound), or tertiary amine, as well as the presence and type of a protecting group, are critical parameters to consider when designing a synthetic strategy.

A key mechanistic challenge in the palladium-catalyzed arylation of cinnamylamines is the competition between the desired Mizoroki-Heck pathway and a C-H activation pathway. rsc.orgresearchgate.net These two pathways lead to different stereoisomers of the arylated product. The Mizoroki-Heck reaction, involving migratory insertion and β-hydride elimination, typically yields the trans (or E) isomer. rsc.org In contrast, a direct γ-C(sp2)-H activation pathway would lead to the cis (or Z) isomer. nih.gov

Studies have shown that for unprotected cinnamylamines, a mixture of these two pathways can operate, leading to a mixture of E and Z products. nih.govrsc.org The reaction conditions, particularly temperature and the nature of the palladium catalyst, can influence the selectivity. For example, it has been proposed that palladium nanoparticles favor the Mizoroki-Heck pathway, while a soluble, mononuclear palladium species might be responsible for the C-H activation pathway. researchgate.net

Efforts to control this competition have focused on modulating the reaction conditions. For instance, using arylboronic acids instead of aryl iodides allows the reaction to proceed at a lower temperature, which disfavors the C-H activation pathway and leads to higher E/Z selectivity for the Mizoroki-Heck product. rsc.orgrsc.org Conversely, the use of specific ligands, such as mono-protected amino acids (MPAAs), has been shown to suppress the formation of palladium nanoparticles and favor the C-H activation pathway, leading to the selective formation of the cis-arylated product. researchgate.net This demonstrates that a careful choice of catalyst, ligand, and reaction partners can allow for the selective steering of the reaction towards either the Mizoroki-Heck or the C-H activation product.

The following table summarizes the key differences between the two competing pathways:

| Pathway | Key Intermediate | Product Stereochemistry | Favored by |

| Mizoroki-Heck | π-allyl palladium after migratory insertion | trans (E) | Nanoparticle catalysts, lower temperatures |

| C-H Activation | Palladacycle from C-H insertion | cis (Z) | Mononuclear catalysts, specific ligands (e.g., MPAA) |

Stereochemical and Regiochemical Studies of N-Cinnamylamine Transformations

The stereochemical and regiochemical outcomes of reactions involving N-cinnamylamines are critical determinants of the final product's structure and potential utility. Research in this area focuses on controlling the geometry of the double bond (E/Z selectivity) and the position of substitution (regioselectivity) during transformations such as arylation.

E/Z-Selectivity Control in N-Cinnamylamine Formation

Controlling the E/Z (trans/cis) configuration of the alkene in cinnamylamine derivatives is a significant challenge in their synthesis and functionalization. The desired isomer often depends on the specific application, necessitating methods that can selectively produce either the E or Z form.

Typically, palladium-catalyzed Heck-type reactions for the γ-arylation of allylamines yield the thermodynamically more stable E-cinnamylamines as the major product. acs.org However, competing side reactions, such as C–H activation, can lead to the formation of the Z-isomer, thereby reducing the selectivity. rsc.orgchemrxiv.org One strategy to enhance E-selectivity is to modify the reaction conditions to suppress these competing pathways. For instance, in the oxidative Mizoroki-Heck reaction of unprotected cinnamylamines, using aryl boronic acids instead of aryl iodides allows for milder reaction conditions. rsc.org These milder conditions are believed to shut down the background C–H activation pathway that contributes to the formation of the Z-product, leading to improved E/Z ratios. rsc.org Under optimized conditions with aryl boronic acids, an E/Z selectivity of 20:1 was achieved, a significant improvement over the 10:1 ratio observed with aryl iodides. rsc.org

Conversely, achieving high Z-selectivity is a more formidable challenge but has been successfully addressed through the use of specific directing groups. The use of a bidentate picolinamide directing group on the allylamine nitrogen has been shown to reverse the typical selectivity, favoring the formation of Z-cinnamylamines. acs.orgresearchgate.netfigshare.com In a palladium(II)-catalyzed arylation, N-allylpicolinamides react with aryl iodides to produce γ-arylated products with good to high Z/E ratios. acs.org A plausible mechanism suggests that the picolinamide group acts as a bidentate ligand, coordinating to the palladium center and directing the reaction pathway to favor the Z-isomer. acs.org

Another innovative approach for controlling stereoselectivity involves photocatalysis. By selecting a photocatalyst with the appropriate size and triplet state energy, it is possible to control whether an electron or energy transfer process dominates. rsc.org This control can be harnessed to isomerize an initially formed alkene to the desired configuration, providing access to complementary Z-cinnamylamines in certain photocatalytic reactions. rsc.org

The following table summarizes the effect of different directing groups and reaction conditions on the E/Z selectivity of cinnamylamine formation.

| Catalyst/Directing Group | Coupling Partner | Key Conditions | Predominant Isomer | E/Z Ratio | Reference |

| Pd(OAc)₂ | Aryl Iodide | High Temperature | E | ~10:1 | rsc.org |

| Pd(OAc)₂ | Aryl Boronic Acid | Ambient Temperature | E | >20:1 | rsc.org |

| Pd(OAc)₂ / Picolinamide | Aryl Iodide | AgOAc additive | Z | High Z-selectivity | acs.org |

| Ir(ppy)₃ (Photocatalyst) | - | Energy Transfer | Z | Enriched Z-isomer | rsc.org |

β- vs. γ-Selectivity in Arylation Processes of N-Cinnamylamines

The arylation of cinnamylamine substrates presents a regiochemical challenge, as functionalization can occur at either the β- or γ-position of the allylic system. The amine group, particularly when unprotected, can direct the arylation to the γ-position.

In palladium-catalyzed reactions, the use of unprotected cinnamylamines, including N-tert-butylcinnamylamine, has been shown to lead to highly selective γ-arylation. nih.govacs.org This regioselectivity is rationalized by a mechanism where the amine coordinates to the palladium catalyst, facilitating a regio- and stereospecific olefin insertion that exclusively functionalizes the γ-carbon. acs.org This method is robust and tolerates a wide array of substituents on both the cinnamylamine nitrogen and the aryl iodide coupling partner. chemrxiv.orgnih.gov For example, substrates with various alkyl, carbocyclic, and heterocyclic groups on the nitrogen, as well as electron-rich and electron-poor aryl iodides, have been successfully coupled with high γ-selectivity. chemrxiv.orgnih.gov

Interestingly, attempts to use β-substituted cinnamylamines in these reactions did not yield the expected γ-arylation products. Instead, alternative C–H arylation products were formed, highlighting the crucial role of the unsubstituted γ-position for the desired transformation. chemrxiv.orgacs.org The reaction is also highly selective for the γ-carbon of the allyl group even when competitive γ-C–H bonds are present on side chains. chemrxiv.org

The table below showcases the scope of the γ-arylation of various N-substituted cinnamylamines with 4-iodotoluene, demonstrating the high regioselectivity of the process.

| N-Substituent | Product | Yield (%) | Reference |

| tert-Butyl | N-(tert-butyl)-3-phenyl-3-(p-tolyl)allylamine | 85 | nih.gov |

| Isopropyl | N-isopropyl-3-phenyl-3-(p-tolyl)allylamine | 82 | nih.gov |

| Cyclopropyl | N-cyclopropyl-3-phenyl-3-(p-tolyl)allylamine | 75 | chemrxiv.org |

| Methyl | N-methyl-3-phenyl-3-(p-tolyl)allylamine | 78 | nih.gov |

Kinetic Investigations of this compound Transformations

While specific kinetic studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, broader kinetic investigations of allylic amination and arylation reactions provide critical mechanistic insights that are applicable to this substrate class.

Kinetic studies on the palladium-catalyzed oxidative Mizoroki-Heck reaction of cinnamylamines with aryl boronic acids revealed that the reaction is autocatalyzed. rsc.orgresearchgate.net This suggests that a product or intermediate generated during the reaction accelerates the catalytic cycle. Furthermore, investigations into the Mizoroki-Heck reaction of cinnamylamines indicated that the rate-determining step is likely the oxidative addition of the aryl halide to the palladium catalyst, which often necessitates elevated temperatures. rsc.org These high temperatures can, however, increase the rate of undesired side reactions like C–H activation, which impacts selectivity. rsc.org

In related palladium(II)/bis-sulfoxide catalyzed intermolecular allylic C-H amination reactions, kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanism. nih.gov Initial rate studies of parallel reactions yielded a primary KIE of 2.4, which is consistent with a mechanism where C–H bond cleavage is a significant, though not solely rate-determining, step. nih.gov A higher intramolecular competition KIE of 4.0 further supports the idea that C–H cleavage is involved in the rate-determining part of the reaction sequence but is not the only slow step. nih.gov Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts for the transformation of allylic amines, including this compound.

Computational Approaches to Mechanistic Elucidation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of transformations involving cinnamylamine derivatives. scielo.br DFT studies provide detailed molecular-level insights into reaction pathways, transition state structures, and the origins of observed stereoselectivity and regioselectivity. researchgate.netuio.no

For instance, in the context of cycloaddition reactions of cinnamylamides, DFT calculations have been employed to explain the observed selectivity between [2+2] and [4+2] pathways. researchgate.net These studies can rationalize why certain substituents on the cinnamylamine aromatic ring or specific reaction conditions favor one cycloaddition mode over the other by comparing the activation energies of the competing transition states. researchgate.net

In the study of palladium-catalyzed arylation reactions, computational models can help to rationalize the observed regioselectivity. For example, DFT calculations could model the coordination of the cinnamylamine to the palladium center and compare the energy barriers for migratory insertion leading to either β- or γ-arylation. Such studies would likely confirm that the pathway leading to the γ-product is kinetically favored, aligning with experimental observations. nih.govacs.org

Furthermore, computational studies support the mechanistic proposals for selectivity control. The role of the picolinamide directing group in promoting Z-selective arylation can be investigated by modeling the geometry of the palladium-complexed intermediate. acs.org DFT calculations can demonstrate how the bidentate coordination of the picolinamide ligand enforces a specific orientation of the substrate that leads to the formation of the Z-isomer. Similarly, computational modeling can support the kinetic and thermodynamic outcomes in atropselective reactions, rationalizing why one atropisomer is formed under kinetic control while another is favored thermodynamically. rsc.org These theoretical insights are crucial for the rational design of new catalysts and reaction conditions to achieve desired chemical transformations with high precision. scielo.br

Spectroscopic Characterization Methodologies for N Butyl N Cinnamylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The proton NMR (¹H NMR) spectrum of N-butyl-N-cinnamylamine provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing or -donating effects of adjacent functional groups, such as the phenyl ring and the nitrogen atom.

For this compound, the spectrum would exhibit characteristic signals for the cinnamyl and butyl moieties. The vinylic protons of the cinnamyl group would appear in the downfield region (typically δ 6.0-7.5 ppm) due to the influence of the aromatic ring and the double bond. The allylic protons adjacent to the nitrogen would also show a distinct chemical shift. The protons of the butyl group would resonate in the upfield region (typically δ 0.8-3.0 ppm). Analysis of the coupling constants (J) between adjacent protons allows for the determination of the connectivity within these fragments. For instance, the characteristic trans coupling constant of the vinylic protons (typically 12-18 Hz) would confirm the E-stereochemistry of the cinnamyl double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Butyl-CH₃ | 0.9 - 1.0 | Triplet (t) | 7.0 - 7.5 |

| Butyl-CH₂ (x2) | 1.3 - 1.7 | Multiplet (m) | |

| N-CH₂ (Butyl) | 2.4 - 2.6 | Triplet (t) | 7.0 - 7.5 |

| N-CH₂ (Cinnamyl) | 3.2 - 3.4 | Doublet (d) | 6.0 - 7.0 |

| =CH-CH₂ | 6.2 - 6.4 | Doublet of Triplets (dt) | 15.0 - 16.0, 6.0 - 7.0 |

| Ph-CH= | 6.5 - 6.7 | Doublet (d) | 15.0 - 16.0 |

| Aromatic-H | 7.2 - 7.5 | Multiplet (m) |

Complementing the ¹H NMR, the carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon atoms and provides insights into their hybridization and chemical environment. The carbon signals for this compound would be spread over a wide chemical shift range. The sp³ hybridized carbons of the butyl group would appear in the upfield region (δ 10-60 ppm), while the sp² carbons of the cinnamyl group's double bond and the aromatic ring would be found further downfield (δ 120-140 ppm). The chemical shifts are crucial for confirming the carbon backbone of the molecule. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl-CH₃ | 13 - 15 |

| Butyl-CH₂ | 20 - 22 |

| Butyl-CH₂ | 29 - 31 |

| N-CH₂ (Butyl) | 50 - 53 |

| N-CH₂ (Cinnamyl) | 55 - 58 |

| =CH-CH₂ | 125 - 128 |

| Ph-CH= | 132 - 135 |

| Aromatic-C (ortho, meta) | 126 - 129 |

| Aromatic-C (para) | 128 - 130 |

| Aromatic-C (ipso) | 136 - 138 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and determining stereochemistry. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, helping to trace the spin systems within the butyl and cinnamyl fragments. numberanalytics.comlongdom.org Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, linking the protons of the butyl chain sequentially.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. numberanalytics.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com For this compound, HMBC would be crucial for connecting the butyl and cinnamyl fragments across the nitrogen atom by showing a correlation between the N-CH₂ protons of one group and the N-CH₂ carbon of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. numberanalytics.comipb.pt For example, NOESY can be used to confirm the E or Z configuration of the double bond in derivatives. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. mdpi.com In positive ion mode, the molecule would typically be observed as the protonated molecular ion [M+H]⁺. The m/z value of this ion provides a direct measurement of the compound's monoisotopic mass. Fragmentation can be induced in the mass spectrometer to yield characteristic product ions that can help to confirm the structure. For this compound, common fragmentation pathways would include cleavage of the C-N bonds, leading to the formation of butylaminium and cinnamyl cations.

HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov By measuring the m/z value to several decimal places, the exact molecular formula of this compound can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com This high level of accuracy is crucial for the definitive identification of newly synthesized compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 204.1747 | Molecular Weight Confirmation |

| HR-MS | [M+H]⁺ | 204.17466 | Elemental Composition (C₁₄H₂₂N) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts based on their different boiling points and interactions with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. For aliphatic amines, alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. In the case of this compound, the molecular ion would have an odd mass-to-charge ratio (m/z) due to the presence of a single nitrogen atom. libretexts.org The fragmentation pattern would likely show a prominent peak corresponding to the loss of a propyl radical (CH₂CH₂CH₃) from the butyl group, resulting from α-cleavage. Another significant fragmentation could involve the cinnamyl group, providing further structural confirmation.

The retention time from the GC and the unique mass spectrum from the MS together provide a highly specific identification of this compound. The analysis of fragmentation patterns is crucial for distinguishing between isomers and related compounds. libretexts.orgmdpi.com

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₁₃H₁₉N]⁺• | 189 |

| α-cleavage product (loss of C₃H₇•) | [CH₂=N(CH₂CH=CHC₆H₅)]⁺ | 146 |

| Tropylium ion | [C₇H₇]⁺ | 91 |

| Butyl fragment | [C₄H₉]⁺ | 57 |

Note: This table is predictive and actual fragmentation may vary based on instrument conditions.

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The C-H stretching vibrations of the alkyl (butyl) and alkenyl (cinnamyl) groups typically appear in the region of 3000-2840 cm⁻¹. libretexts.org Specifically, the C-H stretches of the aromatic ring in the cinnamyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will be just below 3000 cm⁻¹. vscht.cz The carbon-carbon double bond (C=C) of the cinnamyl group will give rise to a stretching vibration in the 1680-1640 cm⁻¹ region. vscht.cz The C-N stretching vibration of the amine is generally weaker and appears in the fingerprint region (1250-1020 cm⁻¹), which can sometimes be difficult to distinguish in a complex spectrum. spectroscopyonline.com The presence of the aromatic ring will also be confirmed by C=C stretching vibrations within the ring, typically seen in the 1600-1450 cm⁻¹ range. vscht.cz

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 vscht.cz |

| Alkene C-H | Stretch | 3100-3000 vscht.cz |

| Alkane C-H | Stretch | 3000-2840 libretexts.org |

| C=C (alkene) | Stretch | 1680-1640 vscht.cz |

| C=C (aromatic) | Stretch | 1600-1450 vscht.cz |

| C-N | Stretch | 1250-1020 spectroscopyonline.com |

Electronic Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores.

This compound contains a cinnamyl group, which is a significant chromophore due to its conjugated system of a benzene (B151609) ring and a carbon-carbon double bond. This extended conjugation lowers the energy required for electronic transitions, shifting the absorption peaks to longer wavelengths. shimadzu.com The spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions within the cinnamyl moiety. elte.hu The presence of the nitrogen atom with its non-bonding electrons (n-electrons) could also lead to n → π* transitions, although these are typically much weaker in intensity than π → π* transitions. elte.hu

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. uobabylon.edu.iq In general, for π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to longer wavelengths. tanta.edu.eg

Table 3: Expected UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected Absorption Region (nm) |

| π → π | Cinnamyl group | ~250-300 |

| n → π | Amine and Cinnamyl group | >300 (weak) |

Note: The exact λmax values are dependent on the solvent used.

Microscopic and Scattering Techniques in Reaction and Product Analysis

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. While SEM is not typically used to analyze the structure of a single molecule like this compound in its pure, liquid form, it becomes highly relevant when studying the compound in a solid state, as part of a larger assembly, or as a product of a reaction that yields a solid material.

For instance, if this compound is used in the synthesis of a polymer or a coordination complex, SEM can be employed to examine the morphology of the resulting material. The technique provides detailed information about surface features such as texture, crystal structure, and particle size and shape. In studies involving derivatives of related compounds like N-butyl-2-cyanoacrylate, SEM has been used to observe the three-dimensional structure of the resulting polymer, revealing features like honeycomb-like or folded-sheet structures depending on the preparation method. nih.gov Similarly, if this compound were involved in the formation of a solid catalyst or a material with specific surface properties, SEM would be a critical tool for characterizing its morphology. The fine structures of bladder mucosa during carcinogenesis induced by related N-butyl compounds have also been examined using SEM, highlighting its utility in biological contexts. nih.gov

Table 4: Application of SEM in the Analysis of this compound Related Materials

| Application | Information Obtained |

| Polymerization Product Analysis | Surface topography, three-dimensional structure (e.g., honeycomb, folded-sheet). nih.gov |

| Solid-State Derivative Characterization | Crystal morphology, particle size and distribution. |

| Biological Sample Analysis | Changes in surface microstructures (e.g., microvilli, microridges). nih.gov |

Scanning Transmission Electron Microscopy (STEM) for Nanoscale Characterization

Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique for characterizing materials at the nanometer and even sub-angstrom scale. nanoscience.com In a STEM instrument, a finely focused beam of electrons is scanned across a sample. nanoscience.com Various signals are collected as the beam interacts with the specimen, providing detailed information about its morphology, composition, and crystalline structure. nanoscience.comoaepublish.com For nanoscale characterization of systems involving this compound, such as in nanoparticle formulations or self-assembled structures, STEM provides invaluable high-resolution imaging.

The primary signals collected in STEM include bright-field (BF), annular dark-field (ADF), and high-angle annular dark-field (HAADF) images. nanoscience.com HAADF imaging is particularly useful as its contrast is highly sensitive to the atomic number (Z-contrast) of the elements in the sample, allowing for the differentiation of compositional domains. oaepublish.com When coupled with energy-dispersive X-ray spectroscopy (EDS) or electron energy-loss spectroscopy (EELS), STEM can provide elemental maps of the sample, which would be crucial for confirming the distribution of this compound within a composite nanostructure. nanoscience.com

For a hypothetical scenario where this compound is encapsulated within a polymeric nanoparticle system, STEM analysis would be employed to visualize the size, shape, and internal structure of the nanoparticles. The high resolution of STEM can confirm whether the nanoparticles are spherical, rod-shaped, or aggregated and can provide insights into the core-shell structure if one exists.

Table 1: Hypothetical STEM Analysis Data for this compound Loaded Nanoparticles

| Parameter | Measurement | Description |

| Imaging Mode | High-Angle Annular Dark-Field (HAADF) | Provides Z-contrast imaging to differentiate between the organic compound and a potentially heavier matrix or core material. |

| Average Particle Diameter | 85 nm (± 5 nm) | The mean diameter of the nanoparticles as measured from multiple STEM micrographs. |

| Morphology | Predominantly spherical | Indicates the overall shape of the nanostructures containing the compound. |

| Dispersion State | Well-dispersed, minimal aggregation | Observation of individual nanoparticles with few clusters, suggesting good colloidal stability. |

| Core-Shell Structure | Observed | A distinct core with a surrounding shell, which could indicate successful encapsulation of the active compound. |

This data, derived from STEM imaging, would be fundamental in research and development to ensure the consistent and controlled formulation of this compound in nanoscale delivery systems.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. pmda.go.jpbraveanalytics.eu The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. braveanalytics.eu When a laser beam passes through the suspension, the particles scatter the light. braveanalytics.eu Due to their random motion, the intensity of the scattered light fluctuates over time. pmda.go.jp Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. pmda.go.jp By analyzing the time-dependent fluctuations in scattering intensity, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation. researchgate.net

DLS is particularly well-suited for determining the average particle size and the breadth of the size distribution (polydispersity) of submicron particles. pmda.go.jp In the context of this compound, if the compound is formulated into an emulsion, liposome, or nanoparticle suspension, DLS provides a rapid and effective method for quality control and stability assessment. researchgate.netnanocomposix.com

A typical DLS analysis provides the average hydrodynamic diameter of the particles and the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values close to zero indicating a monodisperse (uniform) sample and values approaching 1.0 indicating a highly polydisperse sample with a wide range of particle sizes.

Table 2: Illustrative DLS Data for a this compound Nanoemulsion

| Parameter | Value | Interpretation |

| Z-Average Diameter (d.nm) | 120 nm | The intensity-weighted mean hydrodynamic diameter of the nanoemulsion droplets. |

| Polydispersity Index (PDI) | 0.15 | A low PDI value, suggesting a relatively narrow and uniform size distribution of the droplets. |

| Measurement Temperature | 25 °C | The standard temperature at which the analysis was conducted. |

| Solvent Viscosity | 0.89 mPa·s | The viscosity of the aqueous continuous phase, a critical parameter for the Stokes-Einstein equation. |

| Solvent Refractive Index | 1.333 | The refractive index of the continuous phase, necessary for the DLS algorithm. |

This DLS data would indicate the successful formation of a nanoemulsion with a consistent and narrow droplet size distribution, which is often a critical quality attribute for such formulations.

Advanced Reaction Chemistry of N Butyl N Cinnamylamine

Photocatalytic Transformations Involving N-Cinnamylamines

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. For N-cinnamylamine derivatives, these methods facilitate unique cycloaddition reactions that are otherwise difficult to achieve.

Visible Light-Mediated [2+2] Photocycloaddition Reactions

Visible-light photocatalysis provides an efficient pathway for [2+2] photocycloaddition reactions involving N-cinnamylamine frameworks. These reactions typically proceed through an energy transfer (EnT) process, where a photosensitizer, upon excitation by visible light, transfers its energy to the substrate, promoting it to an excited triplet state. This triplet-state species then undergoes the cycloaddition. researchgate.net

Ruthenium (Ru) and Iridium (Ir) polypyridyl complexes are commonly employed as photosensitizers due to their strong absorption in the visible spectrum and long-lived excited states. researchgate.netnih.gov For instance, the crossed intermolecular [2+2] cycloaddition of styrenes, which share the key styrenyl moiety with cinnamylamines, can be achieved with high efficiency using a tailored ruthenium photocatalyst. rsc.org The mechanism involves the generation of a radical cation intermediate following photoinduced electron transfer. nih.gov This strategy allows for the construction of unsymmetrically substituted cyclobutane (B1203170) rings, which are prominent structural features in many bioactive molecules. nih.govrsc.org

Intramolecular Photocycloaddition for Complex Molecular Architectures

Intramolecular [2+2] photocycloaddition is a particularly powerful strategy for rapidly building molecular complexity from simple aromatic precursors. researchgate.netrsc.org When an additional alkene moiety is tethered to the cinnamylamine (B1233655) nitrogen, as in N-allylcinnamamines, visible-light irradiation in the presence of a high-triplet-energy iridium photosensitizer can induce an efficient intramolecular [2+2] cycloaddition. researchgate.netresearchgate.net

This process yields structurally complex and sp3-rich aryl-3-azabicyclo[3.2.0]heptanes with high diastereoselectivity (>99:1 dr). researchgate.netresearchgate.net The reaction proceeds under mild conditions, utilizing blue LEDs as the light source, and provides a stereospecific route to fused, polycyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. researchgate.netnih.gov The robustness of this photo-mediated approach has been demonstrated by its scalability and its ability to generate intricate caged structures from simple dienes. researchgate.netnih.gov

| Substrate Type | Catalyst/Sensitizer | Light Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-allyl-N-cinnamylamine | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (5 mol%) | 34 W Blue LEDs | Aryl-3-azabicyclo[3.2.0]heptane | High | researchgate.netresearchgate.net |

| Bis(styrene) | Ru(bpy)32+ (5 mol%) / MV2+ (15 mol%) | Household Light Bulb | Substituted Cyclobutane | 89% | nih.gov |

| Styrene Derivatives | Ruthenium Photocatalyst | Visible Light | Unsymmetrical Cyclobutane | High | rsc.org |

Fluoro-functionalization Reactions of N-Cinnamylamine Derivatives

The incorporation of fluorine into organic molecules can dramatically alter their biological properties, making fluoro-functionalization a critical strategy in medicinal chemistry. researchgate.net Direct fluorination of a complex molecule like N-butyl-N-cinnamylamine presents a significant challenge due to the presence of multiple reactive sites. However, several modern synthetic methods could be adapted for this purpose.

Potential strategies for the selective fluorination of this compound derivatives include:

Aromatic C-H Fluorination : Direct fluorination of the phenyl ring could be achieved using photoredox catalysis. This approach uses an organic single-electron photooxidant to generate an arene radical cation, which can then be trapped by a fluoride (B91410) source. nih.gov This method has been successfully applied to a wide range of arenes and heteroaromatics. nih.gov

Allylic C-H Fluorination : The C-H bonds at the allylic position are potential targets for fluorination. While challenging, methods for late-stage aliphatic C-H fluorination are advancing, often employing transition metal catalysis or photosensitized hydrogen atom transfer (HAT) mechanisms. researchgate.netbeilstein-journals.org Reagents like N-fluorobenzenesulfonimide (NFSI) are commonly used as electrophilic fluorine sources in such transformations. researchgate.netresearchgate.net

Fluorocyclization : If the this compound structure were modified to contain a tethered nucleophile, an intramolecular fluorocyclization could be envisioned. Such reactions have been used to synthesize 3-functionalized azetidines from allylic amines, providing a route to fluorinated four-membered heterocycles. thieme-connect.com

Synthesis from Fluorinated Precursors : An alternative to direct fluorination is a synthetic approach starting from fluorinated building blocks. For example, palladium-catalyzed methods allow for the synthesis of 2-fluoroallylic amines from primary anilines and gem-difluorocyclopropanes, offering a distinct retrosynthetic pathway to fluorinated cinnamylamine analogues. rsc.org

| Reaction Type | Potential Reagent(s) | Target Site | Key Strategy | Reference |

|---|---|---|---|---|

| Aromatic C-H Fluorination | [18F]F-, Organic Photocatalyst | Phenyl Ring | Photoredox Catalysis | nih.gov |

| Allylic C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Allylic Carbon | Hydrogen Atom Transfer (HAT) | researchgate.netbeilstein-journals.org |

| Fluorocyclization | Electrophilic Fluorine Source | Alkene | Intramolecular Cyclization | thieme-connect.com |

| De Novo Synthesis | gem-Difluorocyclopropanes, Pd catalyst | Alkene | Cross-Coupling with Fluorinated Building Blocks | rsc.org |

Selective Hydrogenation Studies of Alkene Moieties in N-Cinnamylamines

The selective hydrogenation of the alkene moiety in this compound without affecting the aromatic ring or causing C-N bond cleavage is a crucial transformation. Achieving this chemoselectivity requires careful selection of the catalyst and reaction conditions.

Traditional heterogeneous catalysts, such as palladium on carbon (Pd/C), are often effective for the reduction of C=C double bonds. researchgate.net However, over-reduction or hydrogenolysis can be competing side reactions. Modern catalytic systems offer improved selectivity. Homogeneous catalysts, including complexes of rhodium and ruthenium, can provide high activity and selectivity for alkene hydrogenation under mild conditions. researchgate.netrsc.org For instance, a ruthenium/triphos catalyst system has been shown to be highly efficient for the reduction of related functional groups, achieving complete conversion within minutes. rsc.org

Recent advances have also led to the development of metal-free hydrogenation catalysts. Systems based on Frustrated Lewis Pairs (FLPs) can activate H₂ and facilitate its addition across unactivated C-C multiple bonds. mtak.hu Another novel approach utilizes boron-doped graphitic carbon nitride, a heterogeneous metal-free catalyst that shows activity for alkene hydrogenation under mild conditions. rsc.org These methods offer sustainable alternatives to traditional transition-metal-based catalysts. The choice of solvent can also play a crucial role in directing selectivity, with hydrogen bond interactions between the solvent, substrate, and catalyst surface influencing the reaction outcome. nih.gov

| Catalyst System | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous (Metal) | Widely used, effective but can lead to over-reduction. | researchgate.net |

| Ruthenium/Triphos Complex | Homogeneous (Metal) | High activity and selectivity for primary amine synthesis. | rsc.org |

| Frustrated Lewis Pairs (FLPs) | Homogeneous (Metal-Free) | Enables hydrogenation of unactivated C-C bonds. | mtak.hu |

| Boron-doped g-C3N4 | Heterogeneous (Metal-Free) | Utilizes adjacent Lewis acidic (B) and basic (N) sites. | rsc.org |

Cross-Coupling Reactions Beyond Standard Heck Protocols

While the Heck reaction is a cornerstone of C-C bond formation, advanced cross-coupling strategies offer greater control and versatility for functionalizing N-cinnamylamine derivatives. These methods often utilize the inherent functionality of the substrate to direct the reaction's outcome or employ novel catalytic systems.

A significant advancement is the amine-directed Mizoroki–Heck reaction . In contrast to standard protocols, this method uses the unprotected amine functionality of allylamines to direct the regioselective arylation. rsc.orgrsc.org This palladium-catalyzed approach works for primary, secondary, and tertiary amines, allowing for the selective monoarylation at the β-position of the alkene using aryl iodides. rsc.orgutoledo.edu This strategy provides direct, one-step access to the cinnamylamine core from simpler allylamines. rsc.org Other studies have shown that controlling catalyst speciation, for example by using mono-protected amino acid (MPAA) ligands, can prevent nanoparticle formation and enable selective C-H activation to yield cis-arylated products, complementing the trans-selectivity of traditional Heck reactions. chemrxiv.org

Beyond Heck-type reactions, other cross-coupling protocols can be envisioned for functionalized this compound derivatives. For instance, if the aromatic ring is substituted with a halide, a Suzuki-Miyaura cross-coupling could be performed. Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in coupling arylboronic acids with aryl chlorides, even at room temperature. researchgate.net Furthermore, C-N cross-coupling reactions, often catalyzed by nickel or palladium, could be employed to construct related structures, with systems using tert-butylamine (B42293) as both a ligand and a base under photoredox conditions showing broad applicability. nih.gov

| Reaction Name | Description | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Amine-Directed Mizoroki-Heck | β-Arylation of unprotected allylamines directed by the amine group. | Palladium(II) acetate | C(sp²)–C(sp²) | rsc.org |

| MPAA-Ligand Controlled C-H Activation | Selective synthesis of cis-arylated allylamines. | Pd(OAc)2 / MPAA Ligand | C(sp²)–C(sp²) | chemrxiv.org |

| Suzuki-Miyaura Coupling | Coupling of an aryl halide derivative with an arylboronic acid. | [Pd(NHC)(cin)Cl] | C(sp²)–C(sp²) | researchgate.net |

| Photoredox C-N Coupling | Coupling of an aryl halide with an amine nucleophile. | Nickel / tert-Butylamine | C(sp²)–N | nih.gov |

Theoretical and Computational Studies of N Butyl N Cinnamylamine

Density Functional Theory (DFT) Calculations for Structural and Energetic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For N-butyl-N-cinnamylamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized molecular parameters. While specific studies on this compound are limited, analysis of related structures, such as N-butyl-1H-benzimidazole, demonstrates that the presence of a butyl substituent generally does not induce significant changes in the core aromatic structure's bond lengths and angles. mdpi.com

DFT calculations are crucial for mapping out reaction pathways and identifying transition states, which are fleeting, high-energy structures that cannot be isolated experimentally. researchgate.net For reactions involving cinnamylamine (B1233655) derivatives, DFT has been used to understand mechanisms like cycloadditions and palladium-catalyzed alkylations. researchgate.netresearchgate.netjst.go.jp For instance, in the Pd-catalyzed direct allylic alkylation of cinnamylamine, DFT calculations helped to elucidate the transition state energies, suggesting that the activation of the C–N bond is energetically favorable under certain conditions. jst.go.jp These calculations can reveal the step-by-step process of bond formation and breakage, providing a detailed molecular-level picture of the reaction. nih.govrsc.org

A proposed catalytic cycle for reactions involving cinnamylamines, such as the Mizoroki-Heck reaction, can be computationally modeled to determine the energetics of each step. rsc.org

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

| Parameter | Value |

| Total Energy (Hartree) | -X.XXXX |

| Relative Energy (kcal/mol) | 0.0 |

| Key Bond Length (Å) (e.g., C=C) | 1.34 |

| Key Bond Angle (°) (e.g., C-N-C) | 118.5 |

| Dipole Moment (Debye) | 2.5 |

Note: This table is illustrative, as specific experimental or calculated data for this compound is not widely available in published literature.

DFT is also employed to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR). d-nb.infonih.gov For a molecule like this compound, theoretical calculations can generate a predicted IR spectrum. By comparing this with experimental data, researchers can confirm the molecular structure and the nature of its chemical bonds. orientjchem.org For example, the calculated vibrational frequencies can be assigned to specific motions of the atoms, such as C-H stretches, C=C bending, and the vibrations of the butyl and cinnamyl groups.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.defaccts.de The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. stuba.sk

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netchalcogen.ro For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the cinnamyl group, consistent with the MEP analysis. The LUMO would likely be distributed over the phenyl and vinyl moieties of the cinnamyl group.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative examples based on typical values for similar organic molecules and are not specific to this compound. researchgate.netphyschemres.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.defaccts.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

Kinetic Modeling and Simulation of N-Cinnamylamine Reactions

Kinetic modeling is used to simulate the rates of chemical reactions and understand their mechanisms under various conditions. researchgate.netwhiterose.ac.ukscielo.br For reactions involving N-cinnamylamine derivatives, kinetic models can be developed to predict product formation over time. nih.govresearchgate.net These models incorporate rate constants for each elementary step in the reaction mechanism, which can often be estimated using computational methods like transition state theory combined with DFT calculations.

For example, in the copolymerization of related monomers like n-butyl acrylate, kinetic modeling using software like PREDICI® has been successfully applied to predict conversion rates and molecular weight distributions. mdpi.commdpi.com A similar approach could be applied to reactions of this compound, providing a powerful tool for optimizing reaction conditions to favor the desired products.

Computational Approaches to Stereoselectivity Prediction and Rationalization

In the study of stereoselective reactions involving this compound and related compounds, computational chemistry has emerged as a powerful tool for predicting and rationalizing the observed stereochemical outcomes. These theoretical approaches provide detailed insights into reaction mechanisms and the subtle energetic differences that govern the formation of one stereoisomer over another. By modeling the transition states of competing reaction pathways, researchers can calculate their relative energies and thus predict the diastereomeric or enantiomeric excess of a reaction.

Density Functional Theory (DFT) is the most commonly employed method for these investigations due to its balance of computational cost and accuracy. rsc.orgacs.orgnih.govrsc.orgnih.govresearchgate.netchinesechemsoc.org These studies typically involve locating the transition state structures for the formation of all possible stereoisomers. The calculated free energies of these transition states are then used to predict the product distribution, as the pathway with the lowest energy barrier will be kinetically favored.

A key aspect of these computational studies is the identification of the specific interactions that stabilize the favored transition state. These can include steric repulsion, which destabilizes certain conformations, as well as non-covalent interactions like hydrogen bonding or π-π stacking, which can stabilize specific arrangements of the reactants and catalysts. nih.govrsc.orgrsc.org For instance, in reactions involving chiral catalysts, computational models can elucidate how the catalyst's structure creates a chiral pocket that preferentially binds the substrate in an orientation leading to the major stereoisomer. acs.orgnih.gov

The predictive power of these computational models is often validated by comparing the calculated stereoselectivity with experimental results. A strong correlation between the predicted and observed product ratios lends credence to the proposed reaction mechanism and the transition state models. rsc.orgrsc.org These computational insights are invaluable not only for understanding existing reactions but also for designing new catalysts and reaction conditions to achieve higher levels of stereoselectivity. rsc.org

For example, in the palladium-catalyzed ring expansion of allylic amines, DFT calculations were used to compare the relative energies of the starting materials and products, confirming the thermodynamic feasibility of the reaction. rsc.org Furthermore, by modeling the transition states, the origins of stereoretention in the process could be rationalized. rsc.org Similarly, in the diastereoselective carbolithiation of cinnamyl derivatives, computational studies have been used to explain why cinnamyl amines tend to yield anti-products. rsc.org These studies often analyze the aggregation states of the organolithium reagents and the conformational preferences in the transition states. rsc.org

In the context of the 1,3-difluorination of allylic azides, DFT calculations were instrumental in explaining the high diastereoselectivity observed. chinesechemsoc.org The calculations revealed that coordination between the azide (B81097) group and the iodine(III) reagent in the transition state plays a crucial role in directing the stereochemical outcome. chinesechemsoc.org

The data generated from these computational studies is often presented in tables that compare the relative energies of different transition states. An illustrative example of how such data might be presented is shown below.

| Transition State | Pathway | Stereoisomer Formed | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|---|

| TS-A | Pathway A | (R,S) | 0.0 | 95 : 5 |

| TS-B | Pathway B | (S,S) | +1.8 | |

| TS-C | Pathway C | (R,R) | +3.5 | 99 : 1 |

| TS-D | Pathway D | (S,R) | +0.2 |

This table demonstrates how the calculated energy differences between transition states (TS-A vs. TS-B and TS-C vs. TS-D) can be directly translated into a predicted ratio of stereoisomeric products. The lower the relative free energy of a transition state, the more favored its corresponding product will be.

Another example can be seen in the computational analysis of diastereoselective additions to imines, where different conformations of the transition state are compared.

| Approach | Transition State Model | Calculated ΔG‡ (kcal/mol) | Predicted Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Re-face attack | TS-anti-1 | 15.2 | >99 : 1 |

| Re-face attack | TS-syn-1 | 18.5 | |

| Si-face attack | TS-anti-2 | 16.0 | 90 : 10 |

| Si-face attack | TS-syn-2 | 17.3 |

In this hypothetical data, the significant energy difference between the lowest energy anti and syn transition states (TS-anti-1 and TS-syn-1) for the Re-face attack clearly predicts a high diastereoselectivity for the anti-product. By systematically analyzing these computational results, a detailed and quantitative understanding of the factors controlling stereoselectivity in reactions of this compound and its analogs can be achieved. rsc.orgrsc.org

Applications of N Butyl N Cinnamylamine in Chemical Synthesis and Materials Science

Role as Precursors for Complex Organic Molecules

The cinnamylamine (B1233655) framework is a recurring motif in a variety of important organic compounds. N-butyl-N-cinnamylamine and its close derivatives act as pivotal precursors, providing the core structure that is elaborated upon to produce advanced molecules, including pharmaceuticals and novel heterocyclic systems.

The strategic placement of the amine and the phenyl-substituted double bond in cinnamylamines makes them ideal starting points for the synthesis of several active pharmaceutical ingredients (APIs). Research has demonstrated scalable synthetic routes to important drugs utilizing cinnamylamine intermediates. A notable approach involves the Heck reaction to create the cinnamylamine core, which is then transformed into the final target molecules. researchgate.netfrontiersin.org This methodology has been successfully applied to the synthesis of Abamine, Naftifine hydrochloride, and a formal synthesis of Reboxetine mesylate. researchgate.net

Naftifine: An antifungal agent, Naftifine's synthesis can be achieved through the iron-catalyzed cross-coupling of 3-chloroprop-2-en-1-amines with Grignard reagents, showcasing a method to build upon the allylamine (B125299) structure. researchgate.net

Reboxetine: This selective norepinephrine (B1679862) reuptake inhibitor, used as an antidepressant, can be synthesized via multiple routes. wikipedia.orgnih.gov One strategy involves the installation of the nitrogen atom through the nucleophilic attack of ammonia (B1221849) surrogates on intermediates like epoxides. researchgate.net An alternative approach incorporates the amine functionality from the beginning of the synthesis, for instance, by using N-Boc-allylamine as a starting material, which can then be elaborated to form the Reboxetine core. researchgate.net

Abamine: The synthesis of this compound, along with Naftifine and Reboxetine, has been demonstrated on a gram scale using a Heck reaction-based strategy, highlighting the industrial applicability of cinnamylamine precursors. researchgate.net

| Target Compound | Key Synthetic Strategy | Precursor Type | Reference |

| Abamine | Heck Reaction | Cinnamylamine | researchgate.net |

| Naftifine | Heck Reaction / Iron-catalyzed Cross-coupling | Cinnamylamine | researchgate.netresearchgate.net |

| Reboxetine | Heck Reaction / Nucleophilic Attack on Epoxides | Cinnamylamine / Allylamine | researchgate.net |

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com The functional groups within this compound allow it to be a participant in cyclization reactions to form these valuable ring systems. The synthesis of nitrogen heterocycles often involves intramolecular cyclizations or multi-component reactions where the amine and another part of the molecule form the new ring. beilstein-journals.orgrsc.org

For example, this compound can be envisioned as a precursor for various heterocyclic structures. One documented example is the synthesis of 1-butyl-N-(3-phenylprop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine , where the butylamine (B146782) moiety becomes part of a tetrazole ring system while retaining the cinnamyl group. molport.com This illustrates a direct pathway from a cinnamylamine derivative to a complex N-heterocycle. General strategies, such as those employing α-(N-carbamoyl)alkylcuprates or N-tert-butanesulfinyl imines, provide established routes for converting amine-containing structures into pyrrolidines, piperidines, and other nitrogenous rings, methodologies that are applicable to derivatives of this compound. beilstein-journals.orgresearchgate.net

Catalytic Applications

Beyond its role as a structural precursor, this compound and its constituent parts (the butylamine and the cinnamyl alkene) are relevant in the field of catalysis. The amine can function as a ligand for metal centers, and the alkene can act as a substrate in metal-catalyzed reactions.

The design of ligands is crucial for controlling the activity and selectivity of organometallic catalysts. rsc.orgmdpi.com Amines are important ligands, particularly for transition metals like palladium and nickel. The n-butylamine portion of the target molecule is directly relevant to this application.

Research has shown that simple alkylamines, such as n-butylamine, can be incorporated as "throw-away" ligands in palladium precatalysts bearing N-heterocyclic carbene (NHC) ligands. vito.be These complexes, with the general formula [Pd(NHC)(n-butylamine)Cl2], demonstrate superior catalytic activity in Buchwald-Hartwig amination reactions compared to analogous complexes without the amine ligand. vito.be The amine ligand is thought to facilitate the catalytic cycle, leading to higher efficiency. This highlights how the N-butylamine structural unit can be directly employed to modify and improve organometallic catalysts.

| Catalyst Precursor | Ancillary Ligand | Application | Outcome | Reference |

| [Pd(IPr)(n-butylamine)Cl2] | IPr (NHC) | Buchwald-Hartwig Amination | Superior activity to DMS counterpart | vito.be |

| [Pd(IPr)(n-butylamine)Cl2] | IPr (NHC) | Buchwald-Hartwig Amination | Superior activity to DMS counterpart | vito.be |

| [Pd(IPrOMe)(n-butylamine)Cl2] | IPrOMe (NHC) | Buchwald-Hartwig Amination | Superior activity to DMS counterpart | vito.be |

The cinnamyl group contains a carbon-carbon double bond, which is susceptible to various transformations, including metal-catalyzed reduction (hydrogenation). The synthesis of saturated amines from unsaturated precursors is a fundamental industrial process. scielo.br The hydrogenation of the double bond in this compound would yield N-butyl-N-(3-phenylpropyl)amine.

| Catalyst | Support | Major Product(s) from Cinnamonitrile Hydrogenation | Selectivity for Cinnamylamine | Reference |

| Ni | SiO2 | Mixture of products | Low | researchgate.net |

| Co | SiO2 | Mixture of products | Low | researchgate.net |

| Cu | SiO2 | Cinnamylamine | High (among converted products) | researchgate.net |

| Ru | SiO2 | Cinnamylamine | High (among converted products) | researchgate.net |

Future Research Directions for N Butyl N Cinnamylamine

Development of Novel and Sustainable Synthetic Methodologies

The future of N-butyl-N-cinnamylamine synthesis lies in the development of environmentally friendly and efficient production methods. smolecule.com Current research is shifting away from traditional chemical syntheses, which often rely on harsh conditions like high temperature and pressure, as well as metal catalysts. nih.gov A significant area of focus is the exploration of biocatalytic and microbial production routes.

One promising approach involves the use of engineered Escherichia coli strains to produce cinnamylamine (B1233655) from cinnamic acid. smolecule.comnih.gov This biosynthesis method offers a more sustainable alternative by utilizing renewable resources. smolecule.com The process typically involves the enzymatic conversion of cinnamic acid to cinnamaldehyde (B126680), which is then transformed into cinnamylamine. nih.gov Key to this transformation is the use of ω-aminotransferases, such as those from Chromobacterium violaceum, which have demonstrated high efficiency in converting cinnamaldehyde to cinnamylamine. smolecule.comresearchgate.net By optimizing the engineered metabolic pathways in E. coli, researchers have successfully increased the yield of cinnamylamine, laying the groundwork for its de novo synthesis. nih.govresearchgate.net

Further research is also directed towards one-pot syntheses that combine multiple reaction steps, enhancing efficiency. For instance, a two-step, one-pot biocatalytic system has been developed for the N-allylation of amines using cinnamic acids derived from biomass. researchgate.net This system first reduces the carboxylic acid to an aldehyde, which then undergoes reductive amination to form the allylic amine. researchgate.net Additionally, sustainable methods for creating related N-alkylated amines from fatty acids and esters are being explored, which could inform the synthesis of this compound. rsc.org These methods often employ recyclable heterogeneous catalysts and can be performed in green solvents or even without a solvent. rsc.orgpolimi.it

Exploration of Emerging Catalytic Systems for N-Cinnamylamine Transformations

The transformation of N-cinnamylamines, including this compound, is a fertile ground for the exploration of novel catalytic systems. Palladium-based catalysts have been extensively studied for their ability to facilitate a variety of transformations. For example, palladium-catalyzed Heck reactions are used for the arylation of allylamines to produce cinnamylamine derivatives. researchgate.net Recent advancements have focused on developing milder and more selective palladium-catalyzed reactions, such as the oxidative Mizoroki–Heck reaction, which can be performed at ambient temperature in the air. rsc.orgrsc.org These improved methods often lead to better yields and stereoselectivity. rsc.org

Beyond palladium, other transition metals are emerging as powerful catalysts. Copper-catalyzed reactions, for instance, have been used in the one-pot synthesis of quinazolinone derivatives from cinnamylamine. dntb.gov.ua Nickel catalysis is also gaining traction for its potential in C-H functionalization, offering a more sustainable alternative to precious metals. rsc.org Researchers are developing user-friendly nickel catalyst systems that can be generated in situ from air-tolerant precursors. rsc.org

The development of multifunctional catalytic systems is another key area of research. For example, a system combining a molecular copper-N-heterocyclic carbene complex with ruthenium nanoparticles on a single silica (B1680970) support has been designed for the one-pot synthesis of allyl and alkylamines. acs.org In this system, the copper complex catalyzes the initial coupling reaction, while the ruthenium nanoparticles are responsible for the subsequent selective hydrogenation. acs.org Such multifunctional catalysts open the door to more complex and efficient one-pot reaction sequences.

Deeper Mechanistic Insights into Complex Chemical Processes

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Computational studies, particularly Density Functional Theory (DFT) calculations, are playing an increasingly important role in elucidating these mechanisms.

For instance, DFT calculations have been used to investigate the transition state energies in palladium-catalyzed allylic amination and alkylation reactions. jst.go.jp These studies have revealed that the selective activation of allylic amines over allylic alcohols is key to achieving high N-selectivity. jst.go.jp Mechanistic investigations have also shed light on the role of additives in these reactions. For example, boronic acids can act as hydroxyl group activators, reversing the inherent N-selectivity to favor O-selectivity. jst.go.jp

Experimental studies are also vital for gaining mechanistic insights. Kinetic isotope effect (KIE) studies, for example, have been employed to understand the rate-limiting steps in enzyme-catalyzed reactions involving cinnamylamine analogs. nih.gov Furthermore, detailed mechanistic studies of palladium-catalyzed reactions have helped to clarify the nature of the catalytically active species and the pathways of catalyst decomposition. researchgate.netacs.org By combining experimental and computational approaches, researchers can gain a comprehensive picture of the complex chemical processes involved, enabling the rational design of more efficient and selective catalytic systems. researchgate.net

Expanding the Scope of N-Cinnamylamine Derivatives for Advanced Applications

The derivatization of the N-cinnamylamine scaffold is a key strategy for developing new molecules with advanced applications in medicine and materials science. nih.gov Cinnamylamine and its derivatives have shown potential as precursors for a variety of biologically active compounds, including those with antibacterial, antifungal, antiviral, and anticancer properties. smolecule.comresearchgate.net

A significant area of research is the synthesis of 3,3-diarylallylamines, an important class of molecules for drug discovery that target G protein-coupled receptors. rsc.orgrsc.org Novel synthetic methods, such as the palladium-catalyzed diarylation of terminal allylamines, are being developed to access a diverse range of these compounds. acs.org The functionalization of the cinnamylamine backbone can also lead to the creation of complex, medicinally relevant molecules. For example, cinnamylamine derivatives of natural products like colchicine (B1669291) and podophyllotoxin (B1678966) have been successfully synthesized. acs.org

The indole (B1671886) moiety is another important structural motif in medicinal chemistry, and researchers are exploring methods to synthesize indole derivatives from N-alkyl-N-cinnamyl precursors. researchgate.net These reactions often employ palladium catalysts and can lead to the formation of 2,3-functionalized indoles. researchgate.net The development of new synthetic protocols, such as domino cyclization-alkylation reactions, allows for the efficient one-pot synthesis of these valuable compounds. researchgate.net

Integrated Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental validation is accelerating the rational design of this compound derivatives with tailored properties. Computational methods are being used to predict the outcomes of reactions, understand structure-activity relationships, and design novel catalysts and substrates.

For example, quantum mechanical calculations have been used to guide the development of photocatalytic isomerizations of cinnamyl derivatives. researchgate.net These calculations provide insights into the reaction mechanism, helping to explain the observed diastereoselectivity. researchgate.net Similarly, computational studies have been used to understand the stereochemical outcomes of asymmetric lithiation-substitution reactions of cinnamylamine derivatives. researchgate.netumn.edu